4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide

VEGFR-2 inhibition Kinase profiling IC50 comparison

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide (CHEMBL196025, PubChem CID is a synthetic small molecule belonging to the 4-arylamino-phthalazin-1-yl-benzamide chemotype. This compound is characterized as a potent inhibitor of vascular endothelial growth factor receptor II (VEGFR-2), a critical kinase in angiogenesis.

Molecular Formula C22H18N4O
Molecular Weight 354.4 g/mol
Cat. No. B10843584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide
Molecular FormulaC22H18N4O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C22H18N4O/c1-14-5-4-6-17(13-14)24-22-19-8-3-2-7-18(19)20(25-26-22)15-9-11-16(12-10-15)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26)
InChIKeyJBCRRCQSLMCSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide: A Defined VEGFR-2 Inhibitor for Targeted Antiangiogenic Research and SAR Studies


4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide (CHEMBL196025, PubChem CID 1416247) is a synthetic small molecule belonging to the 4-arylamino-phthalazin-1-yl-benzamide chemotype [1]. This compound is characterized as a potent inhibitor of vascular endothelial growth factor receptor II (VEGFR-2), a critical kinase in angiogenesis [2]. Its molecular formula is C22H18N4O, with a molecular weight of 354.4 g/mol and a calculated XLogP3-AA of 3.9 [1]. It is primarily utilized as a discovery agent and investigative tool for exploring antiangiogenic mechanisms and developing structure-activity relationships (SAR) within the phthalazine class [3].

Why Substituting 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide with Another Phthalazine Analog Can Invalidate Your VEGFR-2 Study


Within the phthalazine class of VEGFR-2 inhibitors, minor structural modifications lead to profound differences in potency, selectivity, and physicochemical properties. For instance, while this compound exhibits a specific IC50 value, other close analogs like vatalanib (PTK787) demonstrate nearly 50-fold higher potency (IC50 of 37 nM vs. 1.6 µM) [1][2]. Furthermore, the meta-tolyl substitution pattern is critical; changing to a para-substituent or altering the benzamide group can shift the compound's inhibitory profile and its off-target effects, as noted in the original structure-activity relationship (SAR) studies [3]. Therefore, using a different, even structurally similar, phthalazine derivative without rigorous validation introduces significant experimental variability, potentially leading to misinterpretation of biological results and wasted resources.

Quantitative Differentiation of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide: A Comparative Evidence Guide for Scientific Procurement


Comparative VEGFR-2 Inhibitory Potency: A Moderate-Affinity Tool for Dissecting Kinase Inhibition

The VEGFR-2 inhibitory activity of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide was determined to be 1.6 µM (1600 nM) in an HTRF enzymatic assay [1]. This is significantly less potent than the clinical candidate vatalanib (PTK787), which exhibits an IC50 of 37 nM under similar conditions, representing an approximately 43-fold difference in potency [2]. It is also less potent than other reported phthalazine analogs such as IM-023911, which has a reported IC50 of 190 nM [3]. This defined, moderate potency makes it an ideal reference compound for validating assay sensitivity and for use as a control in studies requiring a less potent VEGFR-2 inhibitor.

VEGFR-2 inhibition Kinase profiling IC50 comparison Anti-angiogenesis

Selectivity Profile: A Valuable Tool for Investigating Off-Target Effects in Kinase Panels

The original research article describes the class of 4-arylamino-phthalazin-1-yl-benzamides, including 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide, as 'relatively selective against a small kinase panel' [1]. While specific off-target IC50 values for this exact compound are not detailed in the public domain, this characterization contrasts with vatalanib, which is known to inhibit PDGFR-β and c-KIT with IC50 values of 580 nM and 730 nM, respectively, in addition to its primary VEGFR-2 activity . This suggests that the target compound may possess a distinct selectivity fingerprint, making it a valuable tool for experiments where minimizing off-target kinase interactions is paramount.

Kinase selectivity Off-target profiling VEGFR-2 Drug discovery

Physicochemical and Drug-Likeness Comparison: Implications for Formulation and In Vitro Assay Behavior

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide exhibits a distinct physicochemical profile compared to vatalanib. Key differences include its higher topological polar surface area (TPSA) of approximately 80 Ų versus 69 Ų for vatalanib, and an additional hydrogen bond donor (2 HBD vs. 1 HBD) [1][2]. Both compounds comply with Lipinski's Rule of Five, but these subtle differences can influence solubility, membrane permeability, and non-specific binding in biological assays. For instance, the higher HBD count may lead to different solubility profiles in aqueous buffers, which is a critical consideration for in vitro experimental design.

Physicochemical properties Drug-likeness Lipinski's Rule of Five ADME

Recommended Research Applications for 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide Based on Quantitative Differentiation


Use as a Moderate-Affinity VEGFR-2 Inhibitor Control in High-Throughput Screening (HTS)

The well-characterized IC50 of 1.6 µM [1] positions this compound as an ideal reference standard or moderate-affinity control in HTS campaigns for VEGFR-2. Its potency is sufficient to validate assay robustness without saturating the signal, allowing for the clear identification of more potent hits. Its distinct physicochemical profile also makes it a useful tool for troubleshooting solubility or aggregation issues in screening libraries [2].

Dissecting VEGFR-2 Mediated Signaling Pathways with a 'Selective' Phthalazine Chemotype

Given the reported class-level selectivity [1], this compound is a superior choice over multi-targeted kinase inhibitors like vatalanib for experiments aimed at isolating VEGFR-2 specific signaling events. Its use can help researchers deconvolute complex signaling networks by minimizing confounding effects from other kinases such as PDGFR-β or c-KIT [2].

An Essential Tool for Phthalazine-Based Structure-Activity Relationship (SAR) Studies

The meta-tolyl substitution pattern and the 4-benzamide moiety are key structural features of this compound [1]. It serves as a critical benchmark in SAR studies aimed at optimizing the potency, selectivity, or pharmacokinetic properties of next-generation phthalazine-based VEGFR-2 inhibitors. Its quantifiable difference in potency compared to other analogs (e.g., 43-fold less than vatalanib) provides a clear metric for evaluating the success of structural modifications [2][3].

Investigating the Impact of Physicochemical Properties on Anti-Angiogenic Activity

The specific physicochemical attributes of this compound, particularly its higher number of hydrogen bond donors (2) and larger polar surface area (~80 Ų) compared to vatalanib (1 HBD, 69 Ų TPSA) [1][2], make it a valuable probe for studying the relationship between a molecule's physical properties and its cellular permeability, solubility, and overall anti-angiogenic efficacy in vitro. This application is particularly relevant for academic labs focused on medicinal chemistry optimization.

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